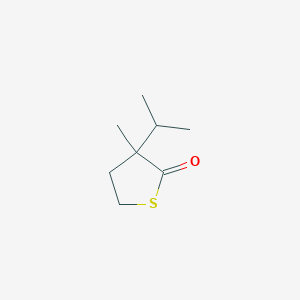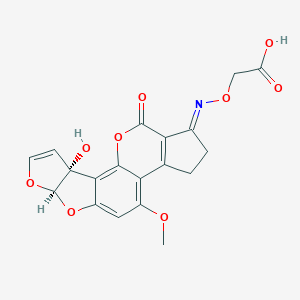
Afmocm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Afmocm, also known as 4-aminofurazan-3-carboxamide, is a synthetic compound used in scientific research. It is a member of the furazan family of compounds, which are known for their diverse biological activities. Afmocm has been used in various studies due to its unique properties and potential applications. In
科学的研究の応用
Afmocm has been used in a variety of scientific research applications, including the study of DNA damage and repair, the development of new cancer therapies, and the investigation of neurodegenerative diseases. Afmocm has been shown to have potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may make it useful in the treatment of cancer.
作用機序
The mechanism of action of afmocm is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Afmocm has been shown to induce ROS formation in cancer cells, leading to cell death. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may contribute to its cytotoxic effects.
生化学的および生理学的効果
Afmocm has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that afmocm can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in DNA repair, and induce oxidative stress. In vivo studies have shown that afmocm can inhibit the growth of tumors in animal models, and may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
Afmocm has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its potential as a chemotherapeutic agent, and its ability to inhibit the activity of enzymes involved in DNA repair. However, afmocm also has several limitations, including its potential toxicity and the need for experienced chemists to synthesize it.
将来の方向性
There are several future directions for the study of afmocm. One potential direction is the development of new cancer therapies based on afmocm. Another potential direction is the investigation of afmocm's effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Conclusion
In conclusion, afmocm is a synthetic compound with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair. While afmocm has several advantages for lab experiments, it also has limitations and potential toxicity. Further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
合成法
Afmocm can be synthesized using a variety of methods, including the reaction of Afmocman with ethyl chloroformate, or the reaction of Afmocman with phosgene. The synthesis of afmocm typically involves the use of hazardous chemicals, and should only be performed by experienced chemists.
特性
CAS番号 |
127862-46-8 |
|---|---|
製品名 |
Afmocm |
分子式 |
C19H15NO9 |
分子量 |
401.3 g/mol |
IUPAC名 |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
InChIキー |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
異性体SMILES |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
正規SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
同義語 |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



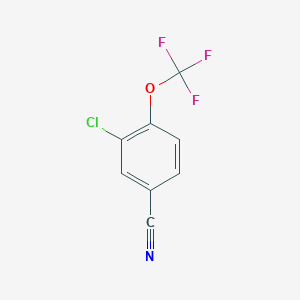
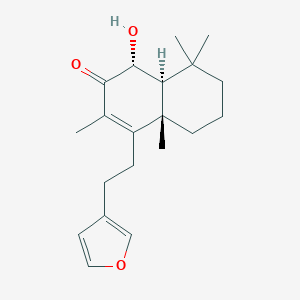
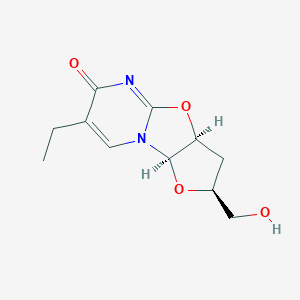
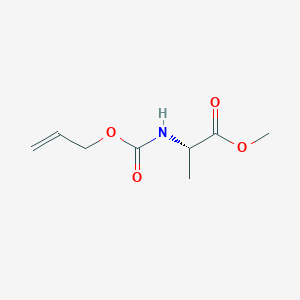
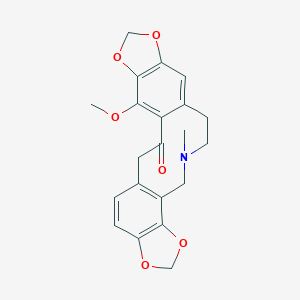
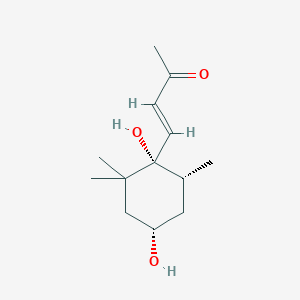
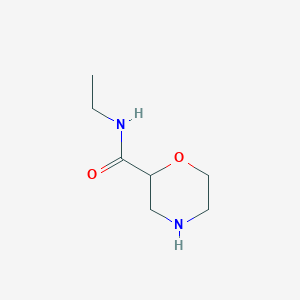
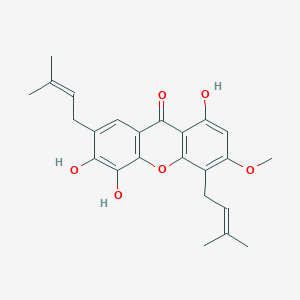
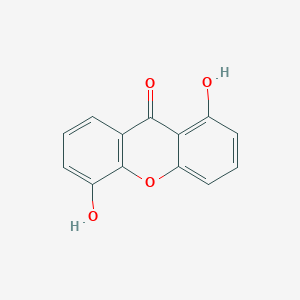
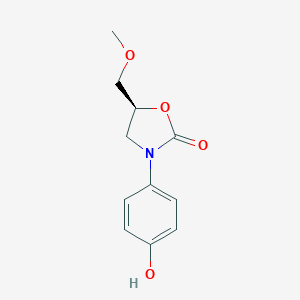
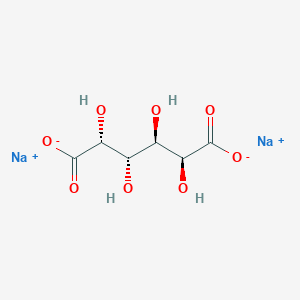
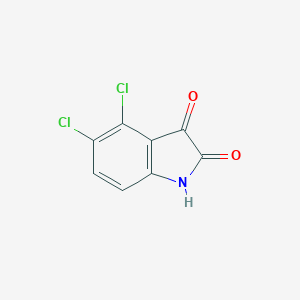
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
